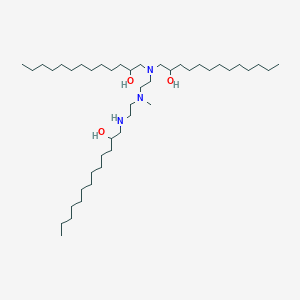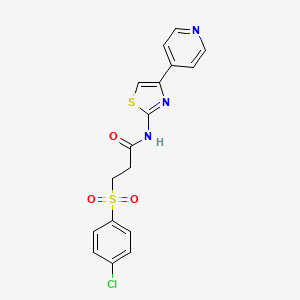![molecular formula C13H17N2O14P3 B11935302 [Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B11935302.png)
[Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitroindole moiety, an oxolane ring, and multiple phosphate groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate typically involves multiple steps, starting with the preparation of the nitroindole precursor This precursor is then reacted with an oxolane derivative under specific conditions to form the oxolane ring
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or nitrate derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets. The nitroindole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The phosphate groups can also play a role in modulating the compound’s interactions with biological molecules, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate: Unique due to its specific combination of functional groups.
Other Nitroindole Derivatives: Share the nitroindole moiety but lack the oxolane ring and phosphate groups.
Phosphorylated Compounds: Contain phosphate groups but differ in the rest of their structure.
Uniqueness
The uniqueness of this compound lies in its combination of a nitroindole moiety, an oxolane ring, and multiple phosphate groups
Propriétés
Formule moléculaire |
C13H17N2O14P3 |
|---|---|
Poids moléculaire |
518.20 g/mol |
Nom IUPAC |
[hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H17N2O14P3/c16-11-6-13(14-4-3-8-5-9(15(17)18)1-2-10(8)14)27-12(11)7-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-5,11-13,16H,6-7H2,(H,22,23)(H,24,25)(H2,19,20,21) |
Clé InChI |
JJJBDAFRCKSXDR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)
![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)


![benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)



![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)
![benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride](/img/structure/B11935283.png)

![(6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one](/img/structure/B11935288.png)
